(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS No.: 897483-74-8
Cat. No.: VC7085311
Molecular Formula: C18H18ClN3OS2
Molecular Weight: 391.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897483-74-8 |
|---|---|
| Molecular Formula | C18H18ClN3OS2 |
| Molecular Weight | 391.93 |
| IUPAC Name | (5-chlorothiophen-2-yl)-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H18ClN3OS2/c1-11-9-12(2)16-14(10-11)25-18(20-16)22-7-5-21(6-8-22)17(23)13-3-4-15(19)24-13/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | BTELREDNVPJJFA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C |
Introduction
The compound (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that belongs to the class of aromatic heterocyclic compounds. It features a thiophene ring, a piperazine moiety, and a benzo[d]thiazole structure, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in anti-inflammatory and anticancer therapies.
Synthesis
The synthesis of (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves a multi-step process. Advanced synthetic methods may utilize computer-assisted synthesis planning to optimize reaction pathways and yields. Techniques such as retrosynthetic analysis help in identifying suitable precursors and reaction conditions to achieve the desired compound efficiently.
Potential Applications
Research into similar compounds indicates that they may exhibit pharmacological properties, making them subjects of interest in drug discovery. The potential applications of this compound are significant, with ongoing research evaluating its use in developing new therapeutic agents, particularly in anti-inflammatory and anticancer therapies.
Biological Activity
While specific biological activity data for (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is not readily available, related compounds have shown promising results in various therapeutic areas. For instance, benzo[d]thiazole derivatives have been explored for their antiviral properties, and similar heterocyclic compounds have demonstrated anticancer activity.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | Not specified | Not specified | Potential anti-inflammatory and anticancer |
| N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide | C22H26N4O3S2 | 458.6 g/mol | Antiviral activity |
| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Not specified | Not specified | Affects intracellular viral replication |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume